Core Compound Profile: Identity and Physicochemical Characteristics
Core Compound Profile: Identity and Physicochemical Characteristics
An In-depth Technical Guide to 2-(4-methylphenyl)acetyl chloride
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 2-(4-methylphenyl)acetyl chloride. It provides an in-depth exploration of its chemical properties, synthesis, reactivity, and analytical characterization, grounded in established scientific principles and practical, field-proven insights.
2-(4-methylphenyl)acetyl chloride, also known by its common synonym p-tolylacetyl chloride, is a monoacyl chloride that serves as a critical building block in organic synthesis. Its reactivity is dominated by the electrophilic acyl chloride moiety, making it a potent acetylating agent.
1.1. Molecular Structure and Formula
The molecule consists of a p-tolyl group (a benzene ring substituted with a methyl group at position 4) attached to an acetyl chloride functional group via a methylene bridge.
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IUPAC Name: 2-(4-methylphenyl)acetyl chloride[1]
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Synonyms: p-Tolylacetyl chloride, (4-methylphenyl)acetyl chloride[1][2]
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Molecular Formula: C₉H₉ClO[1]
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Molecular Weight: 168.62 g/mol [1][]
Caption: Experimental workflow for the synthesis of 2-(4-methylphenyl)acetyl chloride.
Reactivity and Applications in Drug Development
As a reactive acyl chloride, this compound is a versatile intermediate for introducing the 2-(4-methylphenyl)acetyl moiety into various molecular scaffolds. This is particularly relevant in the synthesis of pharmaceuticals and other biologically active molecules. [4] Key Reactions:
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Amidation: Reacts readily with primary and secondary amines to form amides. This is one of the most common transformations in medicinal chemistry for building peptide-like structures or other complex nitrogen-containing compounds.
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Esterification: Reacts with alcohols to form esters. This is useful for synthesizing active pharmaceutical ingredients (APIs) or creating prodrugs to improve bioavailability.
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Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can acylate aromatic rings to form ketones, a key carbon-carbon bond-forming reaction for building complex molecular skeletons.
While not a direct precursor in the most common industrial syntheses of the NSAID Nabumetone , the chemistry of 2-(4-methylphenyl)acetyl chloride is highly relevant. [5][6]The synthesis of Nabumetone and its analogs often involves reactions like Friedel-Crafts acylation or aldol condensations, which utilize similar electrophilic carbonyl compounds to construct the final drug structure. [7][8][9]
Analytical Characterization for Quality Control
Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic methods provides a robust analytical validation.
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Infrared (IR) Spectroscopy: The most telling feature is a very strong, sharp absorption band for the carbonyl (C=O) stretch, which is characteristic of acyl chlorides and appears at a high frequency, typically in the range of 1785–1815 cm⁻¹ . The absence of a broad -OH stretch from the starting carboxylic acid is a key indicator of reaction completion.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the structure. Based on similar structures, the expected signals are: [10][11] * A singlet around 2.3 ppm for the three methyl (–CH₃) protons.
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A singlet around 4.0-4.2 ppm for the two methylene (–CH₂–) protons adjacent to the carbonyl group.
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A pair of doublets in the aromatic region, typically between 7.0-7.3 ppm , corresponding to the four protons on the para-substituted benzene ring.
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¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for each unique carbon, with the carbonyl carbon appearing significantly downfield, typically in the range of 170-175 ppm .
Safety, Handling, and Storage
2-(4-methylphenyl)acetyl chloride is a hazardous chemical that demands strict safety protocols.
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Primary Hazards: Corrosive, causes severe skin burns and eye damage, reacts violently with water, and is a lachrymator (causes tearing). [1][12]* Personal Protective Equipment (PPE): Always use this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-retardant lab coat. [13]* Handling: Handle under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture. [13]Avoid inhalation of the pungent vapors. Keep away from water, alcohols, amines, and strong bases. [14][13]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. The container should be kept under an inert atmosphere. Recommended storage is often in a refrigerator to minimize vapor pressure. [15]* Spill & Disposal: Absorb spills with a dry, inert material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal. Do not use water or combustible materials for cleanup. Waste must be disposed of according to local and national regulations. [15]
References
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PubChem. (n.d.). 2-(4-Methylphenyl)acetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Acetyl Chloride. Retrieved from [Link]
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ResearchGate. (n.d.). Approaches to the synthesis of nabumetone. Retrieved from [Link]
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DXY.cn. (n.d.). Nabumetone Synthesis Database. Retrieved from [Link]
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LookChem. (n.d.). Synthesis of Nabumetone. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of anti-inflammatory drug nabumetone. Retrieved from [Link]
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EPRA Journals. (n.d.). REVIEW ON NABUMETONE DERIVATIVES SYNTHESIS IN THE LAST 10 YEARS. Retrieved from [Link]
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